3-Nitrobenzo[b]furan-5-ol
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Overview
Description
3-Nitrobenzo[b]furan-5-ol is a heterocyclic aromatic compound that features a benzofuran ring with a nitro group at the third position and a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrobenzo[b]furan-5-ol typically involves the electrophilic nitration of 3-unsubstituted benzofurans. One common method is the Nenitzescu indole synthesis, which involves the reaction of quinones or quinone monoimines with β-nitroenamines . The reaction conditions often include the use of nitric acid and acetic anhydride at controlled temperatures to achieve the desired nitration.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzo[b]furan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3-amino-5-hydroxybenzofuran.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
3-Nitrobenzo[b]furan-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its analgesic properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Nitrobenzo[b]furan-5-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can lead to the modulation of enzyme activity and signal transduction pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2-Nitrobenzofuran: Similar structure but with the nitro group at the second position.
5-Nitrobenzofuran: Nitro group at the fifth position instead of the third.
3-Amino-5-hydroxybenzofuran: Reduction product of 3-Nitrobenzo[b]furan-5-ol.
Uniqueness: this compound is unique due to the specific positioning of the nitro and hydroxyl groups, which imparts distinct electronic and steric properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-nitro-1-benzofuran-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPBTBWGCWHIGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383921 |
Source
|
Record name | 3-nitrobenzo[b]furan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126318-27-2 |
Source
|
Record name | 3-nitrobenzo[b]furan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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